molecular formula C22H26N2O4 B7531802 N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7531802
M. Wt: 382.5 g/mol
InChI Key: RGKCYAQNRQIIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s. It is a highly potent drug that has been used for both medical and recreational purposes. In recent years, U-47700 has gained popularity as a designer drug due to its high potency and ease of synthesis.

Mechanism of Action

N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide works by binding to the mu-opioid receptor in the brain, which leads to the activation of the reward pathway and the release of dopamine. This results in a feeling of euphoria and pain relief. This compound has a high affinity for the mu-opioid receptor, which makes it highly potent.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have potent analgesic effects, which make it useful for the treatment of pain. It has also been shown to have sedative effects, which can lead to respiratory depression and other adverse effects.

Advantages and Limitations for Lab Experiments

N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is highly potent, which means that small amounts can be used to achieve the desired effects. It is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has several limitations as well. It has a high potential for abuse and addiction, which makes it difficult to use in human studies. It also has a range of adverse effects, which can make it difficult to study in animal models.

Future Directions

There are several future directions for research on N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of research is the development of new opioid analgesics that are less addictive and have fewer adverse effects. Another area of research is the study of the mechanisms of opioid receptors in the brain, which could lead to the development of new treatments for pain and addiction. Finally, there is a need for more research on the long-term effects of this compound use, particularly in humans.

Synthesis Methods

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves the reaction of 2,3-dimethoxybenzaldehyde with 2-phenylacetyl chloride to form 2,3-dimethoxyphenyl-2-phenylacetylcarbinol. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form this compound.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been used in scientific research to study the mechanisms of opioid receptors in the brain. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used in the development of new opioid analgesics.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-19-12-6-10-17(21(19)28-2)15-23-22(26)18-11-7-13-24(18)20(25)14-16-8-4-3-5-9-16/h3-6,8-10,12,18H,7,11,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKCYAQNRQIIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.